molecular formula C9H12BrNO2S B15316484 N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide

N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide

Cat. No.: B15316484
M. Wt: 278.17 g/mol
InChI Key: VBKJAUSXTKHUMT-ZETCQYMHSA-N
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Description

N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a methanesulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide typically involves the reaction of (S)-1-(4-bromophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(4-chlorophenyl)ethyl]methanesulfonamide
  • N-[(1S)-1-(4-fluorophenyl)ethyl]methanesulfonamide
  • N-[(1S)-1-(4-methylphenyl)ethyl]methanesulfonamide

Uniqueness

N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen or alkyl substituents. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems .

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1

InChI Key

VBKJAUSXTKHUMT-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NS(=O)(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C

Origin of Product

United States

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